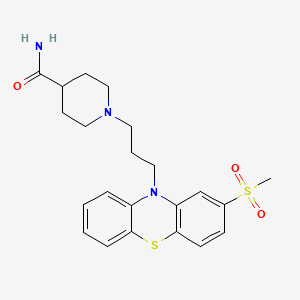
Métopimazine
Vue d'ensemble
Description
Metopimazine is a small molecule that belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
Metopimazine is rapidly metabolized to its active acid metabolite, which constitutes approximately 78–89% of the circulating drug . The elimination half-life of the parent drug is approximately 4.5 hours .
Molecular Structure Analysis
The molecular formula of Metopimazine is C22H27N3O3S2 . It has an average mass of 445.6 Da and a monoisotopic mass of 445.149384 Da .
Chemical Reactions Analysis
Metopimazine is primarily metabolized by a liver amidase in humans . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine acid .
Physical And Chemical Properties Analysis
Metopimazine has a molecular formula of C22H27N3O3S2 and a molecular weight of 445.6 g/mol .
Applications De Recherche Scientifique
Nausées et vomissements induits par la chimiothérapie (NVIC)
La métopimazine est un dérivé de la phénothiazine ayant une activité antidopaminergique, principalement utilisée pour prévenir et traiter les nausées et les vomissements associés à la chimiothérapie anticancéreuse . Elle agit comme un antagoniste des récepteurs de la dopamine D2 et a démontré son efficacité pour réduire la gravité des NVIC, en particulier dans les cas où les patients sont réfractaires à la thérapie initiale ou incapables de prendre des corticostéroïdes .
Analyse spectrophotométrique
Une nouvelle méthode spectrophotométrique a été développée pour la détermination quantitative de la this compound. Cette technique est basée sur l'absorption de son dérivé sulfoxyde, qui se forme rapidement et quantitativement à température ambiante, offrant un moyen spécifique et fiable de mesurer la concentration du médicament dans les formes pharmaceutiques .
Traitement de la gastroparésie
La this compound est en cours d'investigation clinique pour le traitement de la gastroparésie, une affection caractérisée par un ralentissement de la vidange gastrique. En tant qu'antagoniste des récepteurs de la dopamine D2 périphériquement restreint, la this compound a le potentiel d'atténuer les symptômes en modulant la motilité gastro-intestinale .
Études pharmacocinétiques
Les propriétés pharmacocinétiques de la this compound ont été largement étudiées. Elle est rapidement métabolisée en son métabolite acide actif, qui constitue la majorité du médicament circulant chez l'homme. Comprendre ses voies métaboliques est crucial pour optimiser les schémas posologiques et améliorer les résultats thérapeutiques .
Développement de formulations sublinguales
Des recherches récentes se sont concentrées sur le développement de comprimés sublinguaux de this compound. Ces formulations offrent un début d'action rapide et peuvent servir d'alternative à d'autres antiémétiques pour la prévention des NVIC retardées, en particulier chez les patients recevant une chimiothérapie non basée sur le cisplatine modérément à fortement émétogène .
Chimie analytique
La structure chimique de la this compound permet son utilisation en chimie analytique comme composé de référence. Sa stabilité et sa réactivité la rendent adaptée au développement de nouvelles méthodes analytiques, telles que la méthode spectrophotométrique mentionnée précédemment, qui peut être appliquée aux processus de contrôle qualité dans la fabrication pharmaceutique .
Recherche neurologique
Bien que la this compound puisse traverser la barrière hémato-encéphalique, son métabolite acide ne le fait que dans une très faible mesure. Cette caractéristique en fait un sujet intéressant pour la recherche neurologique, en particulier pour étudier les effets des médicaments sur le système nerveux central sans effets secondaires centraux importants .
Contrôle qualité pharmaceutique
La détermination quantitative de la teneur en this compound dans les médicaments bruts et les comprimés est essentielle pour le contrôle qualité pharmaceutique. La méthode spectrophotométrique offre un moyen précis et exact de garantir la cohérence et l'efficacité des médicaments contenant de la this compound .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Metopimazine is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors , and also α1-adrenoceptors and histamine H1 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and behavior.
Mode of Action
Metopimazine exerts its antiemetic effects via the chemoreceptor trigger zone . It acts as a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
Metopimazine primarily affects the dopaminergic pathways in the body. By blocking the D2 and D3 receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the regulation of mood, behavior, and the gastrointestinal system .
Pharmacokinetics
Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The maximum plasma concentration (Cmax) of metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . The bioavailability of oral metopimazine is 19–34% . Oral absorption is reduced by food .
Result of Action
The primary result of metopimazine’s action is its antiemetic effect , which is used to treat nausea and vomiting . This is achieved through its antagonistic action on the dopamine D2 receptors, which helps regulate the gastrointestinal system and suppress the emetic response .
Action Environment
The action of metopimazine can be influenced by various environmental factors. For instance, food intake can reduce the oral absorption of metopimazine, affecting its bioavailability . Furthermore, the drug is primarily metabolized by a liver amidase in humans , suggesting that liver function and health can significantly impact the drug’s metabolism and efficacy.
Propriétés
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161224 | |
| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14008-44-7 | |
| Record name | Metopimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metopimazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metopimazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metopimazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Metopimazine?
A1: Metopimazine is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]
Q2: How does Metopimazine compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?
A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, Metopimazine appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]
Q3: Does Metopimazine interact with other neurotransmitter receptors?
A3: Yes, Metopimazine exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []
Q4: What formulation strategies have been explored to improve Metopimazine's delivery?
A4: Research has explored incorporating Metopimazine into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing Metopimazine's skin penetration in vitro. [, ]
Q5: What is the bioavailability of Metopimazine when administered orally?
A5: The oral bioavailability of Metopimazine is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.
Q6: How does food intake affect the serum concentrations of Metopimazine?
A6: Studies show that food intake decreases the serum concentrations of Metopimazine. [] It is recommended that Metopimazine be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.
Q7: How is Metopimazine metabolized in humans?
A7: The primary metabolic pathway of Metopimazine involves a liver amidase, which converts it to Metopimazine acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in Metopimazine metabolism. []
Q8: What is the pharmacokinetic profile of Metopimazine in children?
A8: A study investigating the pharmacokinetics of orally administered Metopimazine in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of Metopimazine acid (MPZA) were higher than those of the parent drug.
Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of Metopimazine?
A9: Numerous clinical trials have been conducted to assess the efficacy of Metopimazine in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated Metopimazine alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]
Q10: What are the common side effects associated with Metopimazine?
A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when Metopimazine is used in combination with other antiemetic agents. [, ]
Q11: Has Metopimazine been linked to an increased risk of stroke?
A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including Metopimazine. [] The study suggested a higher risk in the first few days of use.
Q12: What analytical techniques have been used to quantify Metopimazine and its metabolite in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of Metopimazine and its active metabolite, Metopimazine acid (MPZA), in serum. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



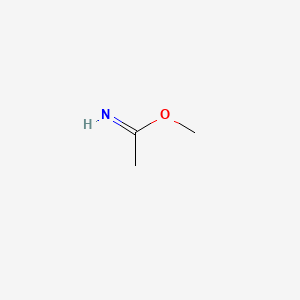
![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)
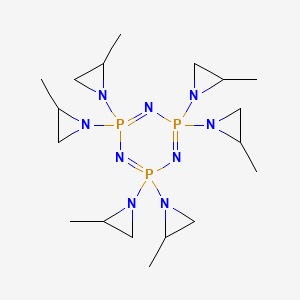
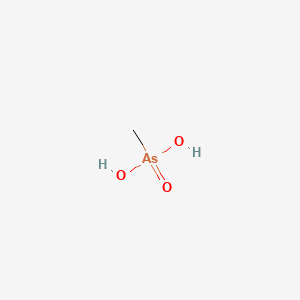

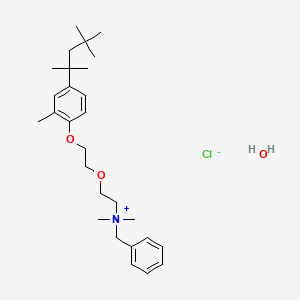


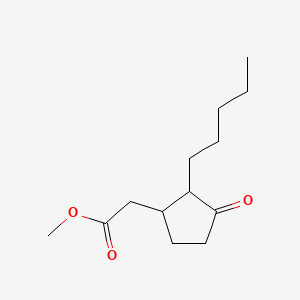


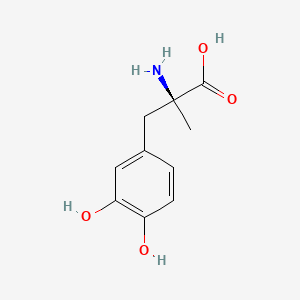

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)